molecular formula C18H18N2O2S B2864286 2-cinnamamido-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 1322239-13-3

2-cinnamamido-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2864286
CAS No.: 1322239-13-3
M. Wt: 326.41
InChI Key: XZUVFECBQJUANJ-ZHACJKMWSA-N
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Description

2-Cinnamamido-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound with a molecular formula of C18H18N2O2S and a molecular weight of 326.41. This compound is known for its potential therapeutic applications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cinnamamido-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting with the formation of the cyclopenta[b]thiophene core. One common approach is to start with cyclopentanone, which undergoes a Gewald reaction with methyl cyanoacetate and sulfur in the presence of a base such as morpholine. The resulting intermediate is then further modified to introduce the cinnamamido and N-methyl groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and reagent concentrations are carefully controlled to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Cinnamamido-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed

  • Oxidation: : Formation of corresponding carboxylic acids or ketones.

  • Reduction: : Formation of reduced derivatives, such as alcohols or amines.

  • Substitution: : Formation of substituted derivatives with different functional groups.

Scientific Research Applications

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including potential antimicrobial and antiviral properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-cinnamamido-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.

Comparison with Similar Compounds

. Similar compounds include:

  • Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

  • 2-Amino-N-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

These compounds share structural similarities but differ in functional groups and potential biological activities.

Properties

IUPAC Name

N-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-19-17(22)16-13-8-5-9-14(13)23-18(16)20-15(21)11-10-12-6-3-2-4-7-12/h2-4,6-7,10-11H,5,8-9H2,1H3,(H,19,22)(H,20,21)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUVFECBQJUANJ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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